Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Formation of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The hydroxy group can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
- Ethyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
- Ethyl 3-(2-chloro-5-methoxyphenyl)-3-hydroxypropanoate
These compounds share similar structural features but differ in the position of substituents or the nature of the halogen atom
Properties
Molecular Formula |
C12H15BrO4 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
PAPLYDIHYAKKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)OC)Br)O |
Origin of Product |
United States |
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